



Application Notes and Protocols: LLC355 Treatment in NCI-H23 Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LLC355	
Cat. No.:	B15605079	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LLC355 is a novel Autophagy-Tethering Compound (ATTEC) that potently and selectively degrades Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer progression, metastasis, and therapy resistance.[1][2] In the context of non-small cell lung cancer (NSCLC), particularly in models with KRAS mutations such as the NCI-H23 cell line, targeting DDR1 presents a promising therapeutic strategy.[1][2] The NCI-H23 cell line, derived from a human lung adenocarcinoma, harbors a KRAS G12C mutation and expresses high levels of DDR1, making it an appropriate model for studying the effects of DDR1-targeted therapies.[1][2]

These application notes provide a comprehensive overview of the effects of **LLC355** on the NCI-H23 cancer cell line, including detailed protocols for key experiments and a summary of quantitative data. The information presented here is intended to guide researchers in the evaluation and application of **LLC355** as a potential therapeutic agent.

Mechanism of Action

LLC355 functions as a DDR1 degrader by hijacking the cellular autophagy pathway. It is a chimeric molecule that simultaneously binds to DDR1 and an autophagy-related protein (likely a member of the LC3/GABARAP family), thereby tethering DDR1 to autophagosomes for subsequent lysosomal degradation.[1][2] This targeted protein degradation approach offers a



distinct advantage over traditional kinase inhibitors by eliminating both the kinase-dependent and scaffolding functions of DDR1. Mechanistic studies have confirmed that **LLC355** induces DDR1 degradation in NCI-H23 cells via a lysosome-mediated autophagic process.[1][2]

Cellular Effects of LLC355 in NCI-H23 Cells

Treatment of NCI-H23 cells with **LLC355** leads to a significant reduction in DDR1 protein levels, which in turn inhibits key cancer-related phenotypes:

- Tumorigenicity: LLC355 potently suppresses the tumorigenic potential of NCI-H23 cells.[1][2]
- Cell Migration and Invasion: A hallmark of metastatic cancer, the migratory and invasive capabilities of NCI-H23 cells are significantly attenuated by LLC355 treatment.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **LLC355** in the NCI-H23 cancer cell line.

Parameter	Value	Cell Line	Reference
DC50 (DDR1 Degradation)	150.8 nM	NCI-H23	[1][2]

Note: Further quantitative data on the inhibition of cell viability, migration, and invasion are detailed in the experimental protocols below.

Experimental Protocols NCI-H23 Cell Culture and Maintenance

Materials:

- NCI-H23 cell line (ATCC® CRL-5800™)
- RPMI-1640 Medium (ATCC® 30-2001™)
- Fetal Bovine Serum (FBS), heat-inactivated



- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- 0.25% (w/v) Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture flasks, plates, and other sterile plasticware

Protocol:

- Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
- Cell Thawing: Thaw a cryopreserved vial of NCI-H23 cells rapidly in a 37°C water bath.
 Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.
- Cell Seeding: Resuspend the cell pellet in complete growth medium and transfer to a T-75 cell culture flask.
- Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of 0.25% Trypsin-EDTA solution. Incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 10 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a 1:3 to 1:6 split ratio.

Western Blotting for DDR1 Degradation

Materials:

- NCI-H23 cells
- LLC355
- Complete growth medium



- PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-DDR1, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Protocol:

- Cell Treatment: Seed NCI-H23 cells in 6-well plates and allow them to adhere overnight.
 Treat the cells with varying concentrations of LLC355 (e.g., 0, 10, 50, 100, 200, 500 nM) for 24 hours.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA
 Protein Assay Kit.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 μg) with Laemmli sample buffer and boil for 5 minutes.



- SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-DDR1 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
 Quantify the band intensities to determine the relative levels of DDR1 protein.

Cell Viability Assay (MTT or similar)

Materials:

- NCI-H23 cells
- LLC355
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- · Microplate reader

Protocol:

- Cell Seeding: Seed NCI-H23 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Drug Treatment: Treat the cells with a serial dilution of **LLC355** for 72 hours.



- MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Transwell Migration and Invasion Assay

Materials:

- NCI-H23 cells
- LLC355
- · Serum-free medium
- Complete growth medium (as a chemoattractant)
- Transwell inserts (8 μm pore size)
- Matrigel (for invasion assay)
- Cotton swabs
- Methanol
- · Crystal violet staining solution
- Microscope

Protocol:

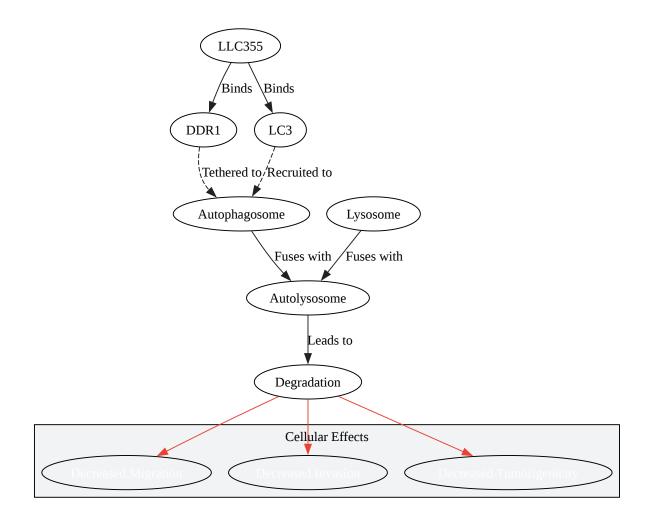
- Cell Preparation: Starve NCI-H23 cells in serum-free medium for 24 hours prior to the assay.
- Assay Setup:



- Migration: Place Transwell inserts into a 24-well plate.
- Invasion: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
- Chemoattractant: Add complete growth medium to the lower chamber of the 24-well plate.
- Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing different concentrations of LLC355 or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell migration or invasion.
- Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.
- Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.
- Quantification: Count the number of stained cells in several random fields under a microscope. Calculate the percentage of migration/invasion inhibition relative to the vehicle control.

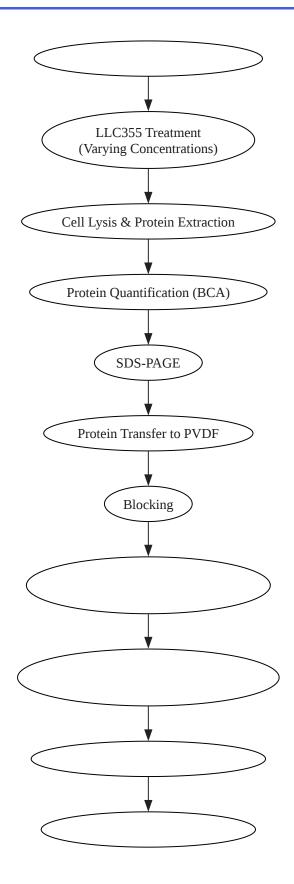
Signaling Pathways and Experimental Workflows





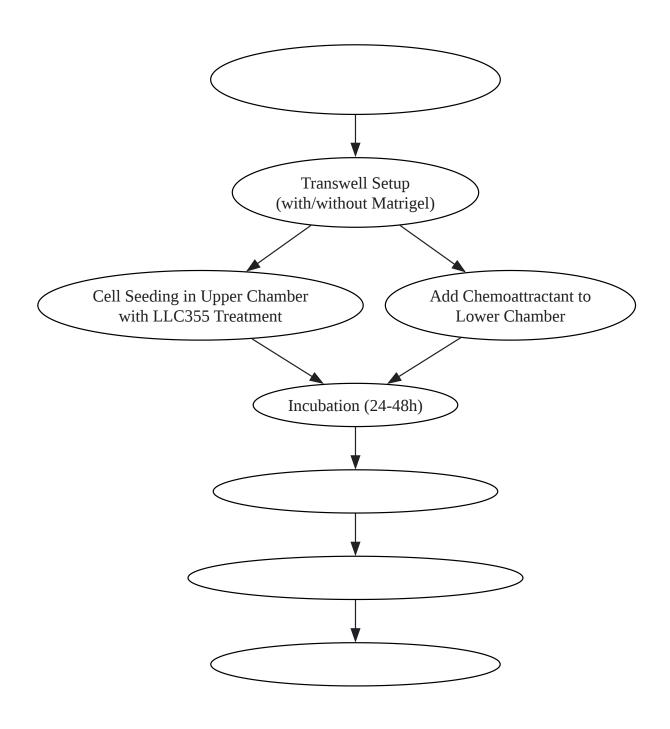
Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Discovery of LLC355 as an Autophagy-Tethering Compound for the Degradation of Discoidin Domain Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: LLC355 Treatment in NCI-H23 Cancer Cell Line]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605079#llc355-treatment-in-nci-h23-cancer-cell-line]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com